Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester
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Overview
Description
Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester is a chemical compound with the molecular formula C16H25N3O2. It is known for its unique structure, which includes a triazenyl group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester typically involves the reaction of benzenepropanoic acid with a triazenylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester involves its interaction with specific molecular targets. The triazenyl group is known to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazenyl derivatives and benzenepropanoic acid esters. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .
Uniqueness
What sets Benzenepropanoic acid, 4-(3-butyl-3-methyl-1-triazenyl)-, ethyl ester apart is its unique combination of a triazenyl group and a benzenepropanoic acid ester. This combination imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
32640-58-7 |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
ethyl 3-[4-[[butyl(methyl)amino]diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C16H25N3O2/c1-4-6-13-19(3)18-17-15-10-7-14(8-11-15)9-12-16(20)21-5-2/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChI Key |
HLPFYIUMBRMITH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)CCC(=O)OCC |
Origin of Product |
United States |
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